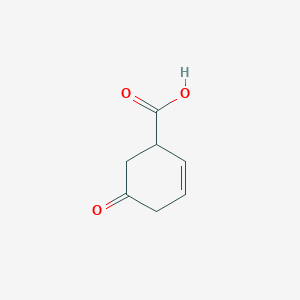

5-oxocyclohex-2-ene-1-carboxylic Acid

描述

Structure

3D Structure

属性

分子式 |

C7H8O3 |

|---|---|

分子量 |

140.14 g/mol |

IUPAC 名称 |

5-oxocyclohex-2-ene-1-carboxylic acid |

InChI |

InChI=1S/C7H8O3/c8-6-3-1-2-5(4-6)7(9)10/h1-2,5H,3-4H2,(H,9,10) |

InChI 键 |

VURGPNHBKLEFKN-UHFFFAOYSA-N |

规范 SMILES |

C1C=CC(CC1=O)C(=O)O |

产品来源 |

United States |

The Significance of Cyclohexenone Carboxylic Acid Scaffolds in Synthetic Chemistry

Cyclohexenone carboxylic acid scaffolds are of paramount importance in synthetic chemistry due to their inherent structural features that allow for a multitude of chemical transformations. The cyclohexenone ring, an α,β-unsaturated ketone, provides two reactive sites: the carbonyl group and the carbon-carbon double bond. This duality allows for a wide range of reactions, including nucleophilic additions, conjugate additions (Michael reactions), and various cycloadditions. The presence of a carboxylic acid group further enhances the synthetic utility of this scaffold, providing a handle for derivatization into esters, amides, and other functional groups, which is crucial for modulating the physicochemical and biological properties of the final products.

These scaffolds are integral components in the total synthesis of numerous natural products and pharmaceutically active compounds. Their rigid, yet modifiable, three-dimensional structure serves as a valuable building block for creating molecular complexity. For instance, derivatives of cyclohexene (B86901) carboxylic acids have been investigated for their potential as inhibitors of human 5α-reductase, an enzyme implicated in benign prostatic hyperplasia. Furthermore, the cyclohexenone moiety is a key structural element in a variety of compounds exhibiting antitumor, antifungal, and anti-inflammatory activities. The ability to stereoselectively introduce substituents onto the cyclohexenone ring is a critical aspect of their application in medicinal chemistry, as the biological activity of chiral molecules is often dependent on their specific stereochemistry.

Current Research Frontiers and Unresolved Challenges Pertaining to 5 Oxocyclohex 2 Ene 1 Carboxylic Acid

De Novo Synthesis Approaches

The de novo synthesis of the 5-oxocyclohex-2-ene-1-carboxylic acid framework relies on the formation of the six-membered ring from acyclic or simpler cyclic precursors. These methods offer a high degree of flexibility in introducing substituents and controlling stereochemistry.

Cycloaddition Reactions in Cyclohexenone Carboxylic Acid Formation

Cycloaddition reactions are powerful tools for the construction of cyclic systems in a concerted fashion. cerritos.edu These reactions are characterized by the formation of a cyclic transition state and are often highly stereospecific.

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of six-membered ring synthesis. youtube.com The reaction involves the combination of a conjugated diene with a dienophile to form a cyclohexene derivative. For the synthesis of this compound, a suitably substituted diene and a dienophile containing a carboxylic acid or a precursor group are required.

A plausible synthetic route could involve the reaction of a 1-substituted diene with a dienophile such as maleic anhydride, which can be subsequently hydrolyzed to the dicarboxylic acid and further manipulated to yield the target structure. The regioselectivity of the Diels-Alder reaction is a critical aspect, and the substitution pattern on both the diene and dienophile dictates the orientation of the substituents in the final product.

| Diene | Dienophile | Product | Reference |

| 1-Methoxy-1,3-butadiene | Acrylic acid | 4-Methoxycyclohex-2-ene-1-carboxylic acid | General Concept |

| Danishefsky's diene | Propiolic acid | 1,4-Dihydro-5-oxobenzoic acid | General Concept |

Table 1: Illustrative Diels-Alder Reactions for Cyclohexene Carboxylic Acid Precursors

Beyond the Diels-Alder reaction, other pericyclic reactions can be employed for the construction of the cyclohexenone ring. A notable example is a modular synthetic method for preparing diaryl-substituted cyclohexenone acids that utilizes an oxy-Cope type beilstein-journals.orgbeilstein-journals.org-sigmatropic rearrangement. acs.org This reaction proceeds from a phenylpyruvic acid and an enone, forming a hemiketal intermediate which then undergoes the rearrangement. The subsequent intramolecular aldol condensation and elimination yield the final cyclohexenone acid product. acs.org The diastereoselectivity of this process is determined by the beilstein-journals.orgbeilstein-journals.org-sigmatropic rearrangement step. acs.org

A general procedure for this synthesis involves heating phenylpyruvic acid and an appropriate enone with sodium hydroxide (B78521) in a solvent like tert-butanol (B103910), toluene (B28343), or water under microwave irradiation. acs.org The choice of solvent can influence the stereochemical outcome of the reaction. For instance, reactions in alkaline tert-butanol or toluene tend to favor the anti configuration, while reactions in alkaline water can produce a mixture of syn and anti products. acs.org

| Reactant 1 | Reactant 2 | Conditions | Product Configuration | Yield | Reference |

| Phenylpyruvic acid | Aromatic enone | NaOH, tert-BuOH, Microwave | Predominantly anti | Up to 86% | acs.org |

| Phenylpyruvic acid | Aromatic enone | NaOH, Toluene, Microwave | Predominantly anti | - | acs.org |

| Phenylpyruvic acid | Aromatic enone | NaOH, Water, Microwave | Mixture of syn and anti | Up to 98% | acs.org |

Table 2: Synthesis of Cyclohexenone Acids via beilstein-journals.orgbeilstein-journals.org-Sigmatropic Rearrangement

Annulation Strategies for Cyclohexenone Derivatives

Annulation reactions are ring-forming processes that build a new ring onto an existing one. These strategies are particularly effective for the synthesis of fused and polycyclic systems, but can also be adapted for the formation of monocyclic cyclohexenones.

The Robinson annulation is a classic and widely used method for the formation of six-membered rings, specifically α,β-unsaturated ketones. masterorganicchemistry.comjuniperpublishers.com The reaction sequence involves a Michael addition of an enolate to an α,β-unsaturated ketone, followed by an intramolecular aldol condensation to form the cyclohexenone ring. masterorganicchemistry.comopenstax.org To synthesize this compound via this route, starting materials bearing the necessary carboxylic acid functionality or a precursor would be required.

For instance, the reaction of a β-keto ester with methyl vinyl ketone could initiate the sequence. The enolate of the β-keto ester would act as the Michael donor, and after the initial conjugate addition, the resulting 1,5-dicarbonyl compound would undergo an intramolecular aldol condensation. Subsequent dehydration would yield a cyclohexenone derivative with a carboxylic acid ester group.

| Michael Donor | Michael Acceptor | Key Intermediates | Product Type | Reference |

| Ethyl acetoacetate | Methyl vinyl ketone | 1,5-Diketone ester | Substituted 2-cyclohexenone | openstax.org |

| Cyclohexanone (B45756) enolate | Methyl vinyl ketone | Bicyclic diketone | Fused cyclohexenone | juniperpublishers.com |

| β-Diketone enolate | α,β-Unsaturated ketone | 1,5-Diketone | Substituted 2-cyclohexenone | openstax.org |

Table 3: Overview of Robinson Annulation for Cyclohexenone Synthesis

Vinylogous reactions extend the reactivity of a functional group through a conjugated system. In the context of cyclohexenone synthesis, vinylogous Michael additions are particularly relevant. These reactions involve the 1,6-conjugate addition of a nucleophile to a dienyl carbonyl compound.

The direct asymmetric vinylogous Michael addition of cyclic enones to nitroalkenes has been demonstrated as an effective method for the enantioselective formation of carbon-carbon bonds at the γ-position of a carbonyl group. nih.gov This methodology, often catalyzed by chiral primary amines, allows for the synthesis of highly functionalized cyclohexenone derivatives. nih.gov While not a direct synthesis of the carboxylic acid, the resulting nitro-functionalized cyclohexenone can be a versatile intermediate for further transformations to introduce the desired carboxylic acid group.

| Cyclic Enone | Michael Acceptor | Catalyst System | Key Features | Reference |

| β-Substituted cyclohexenone | Nitroalkene | Chiral primary amine / Carboxylic acid cocatalyst | High diastereo- and enantioselectivity, γ-site selectivity | nih.gov |

| 2(5H)-Furanone | Nitroalkene | Dinuclear zinc catalyst | Direct vinylogous Michael addition | nih.gov |

Table 4: Vinylogous Michael Additions in the Synthesis of Functionalized Cyclohexenones

Condensation and Carbonylation Reactions in this compound Synthesis

Condensation and carbonylation reactions are fundamental in constructing the cyclohexenone framework and introducing the carboxylic acid moiety. These reactions provide powerful tools for carbon-carbon bond formation and functional group incorporation.

The Knoevenagel condensation is a versatile method for forming carbon-carbon double bonds. It involves the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. wikipedia.orgpurechemistry.org This reaction is a key step in the synthesis of various α,β-unsaturated carbonyl compounds, which are precursors to cyclohexenones. purechemistry.org

The mechanism proceeds through the deprotonation of the active methylene compound to form a nucleophilic enolate, which then attacks the carbonyl group of the aldehyde or ketone. purechemistry.org Subsequent elimination of a water molecule yields the final α,β-unsaturated product. wikipedia.org A notable modification is the Doebner modification, where pyridine (B92270) is used as the solvent. When one of the activating groups on the nucleophile is a carboxylic acid, this modification facilitates a subsequent decarboxylation. wikipedia.orgorganic-chemistry.org For example, the reaction of cyclohexanone with cyanoacetic acid, catalyzed by ammonium (B1175870) acetate (B1210297), proceeds in two steps to form cyclohexenyl cyanoacetic acid, which can then be decarboxylated. google.com

| Reactants | Catalyst | Product |

| Aldehyde/Ketone | Weakly basic amine (e.g., piperidine) | α,β-unsaturated ketone (conjugated enone) |

| 2-methoxybenzaldehyde and thiobarbituric acid | Piperidine | Enone (charge transfer complex) wikipedia.org |

| Cyclohexanone and malononitrile (B47326) | 3-amino-1,2,4-triazole | Cyclohexylidene malononitrile researchgate.net |

This table illustrates examples of Knoevenagel-type condensations leading to cyclohexenone precursors.

Aldol condensations are crucial for forming the six-membered ring of cyclohexenones through intramolecular reactions. jove.comlibretexts.org When dicarbonyl compounds are treated with a base, an intramolecular aldol reaction can occur, leading to a cyclic product. openstax.orglibretexts.org Specifically, the base-catalyzed reaction of a 1,5-diketone, such as 2,6-heptanedione, yields a cyclohexenone. libretexts.orgopenstax.orglibretexts.org

The mechanism is similar to the intermolecular version, with the key difference being that the nucleophilic enolate and the electrophilic carbonyl are part of the same molecule. libretexts.orgopenstax.org The formation of five and six-membered rings is generally favored due to their thermodynamic stability and lower ring strain compared to smaller rings. libretexts.orgchempedia.info The reversibility of all steps in the mechanism ensures that the more stable, strain-free product is predominantly formed. libretexts.orgopenstax.org The Robinson annulation is a classic example that combines a Michael addition with an intramolecular aldol condensation to form a 2-cyclohexenone derivative. jove.com

| Starting Material | Product | Key Feature |

| 1,5-Diketone (e.g., 2,6-heptanedione) | Cyclohexenone | Intramolecular ring closure libretexts.orgopenstax.orglibretexts.org |

| 1,3-Dicarbonyl donor and α,β-unsaturated carbonyl acceptor | 2-Cyclohexenone derivative | Robinson Annulation (Michael addition followed by intramolecular aldol condensation) jove.com |

This table provides examples of Aldol condensations and their variants used in cyclohexenone synthesis.

Carbonylation reactions introduce a carbonyl group into organic molecules and are essential for synthesizing carboxylic acids. wikipedia.org These reactions often utilize carbon monoxide (CO) and are catalyzed by transition metals. rsc.org

One significant method is the Koch-Haaf carbonylation, which typically involves reacting an alcohol or an alkene with carbon monoxide in the presence of a strong acid like sulfuric acid. organicchemistrytutor.com The reaction proceeds through a carbocation intermediate, which is then attacked by carbon monoxide to form an acylium ion. Subsequent hydrolysis yields the carboxylic acid. organicchemistrytutor.com For example, cyclohexene can be protonated by sulfuric acid to form a carbocation, which then undergoes the carbonylation sequence to produce a carboxylic acid. organicchemistrytutor.com

Hydrocarboxylation is another important carbonylation method where an alkene reacts with carbon monoxide and water to form a carboxylic acid, often catalyzed by a metal carbonyl complex. wikipedia.org For instance, propionic acid can be produced from ethylene (B1197577) using a nickel carbonyl catalyst. wikipedia.org The Koch reaction is a specific type of hydrocarboxylation that is catalyzed by strong acids instead of metal catalysts. wikipedia.org

| Substrate | Reagents | Catalyst | Product |

| Alcohol | Carbon monoxide | Strong acid (e.g., H₂SO₄) | Carboxylic acid organicchemistrytutor.com |

| Alkene (e.g., Cyclohexene) | Carbon monoxide, Water | Strong acid (e.g., H₂SO₄) | Carboxylic acid wikipedia.orgorganicchemistrytutor.com |

| Aryl/Alkenyl Halides | Carbon monoxide, Nucleophile | Palladium complex | Carboxylic acid derivative rsc.orggoogle.com |

This table summarizes different carbonylation reactions for the introduction of a carboxylic acid group.

Oxidative Synthetic Routes to this compound Scaffolds

Oxidative methods are employed to introduce the enone functionality and other oxygen-containing groups into the cyclohexene ring system.

Allylic oxidation is a direct method for converting an allylic C-H bond into a carbonyl group, thus forming an enone. acs.org This transformation is a valuable C-H functionalization that can be achieved using various stoichiometric and catalytic metal-based reagents. thieme-connect.com Common oxidants include chromium trioxide (CrO₃) and selenium dioxide (SeO₂). wpmucdn.com

For instance, chromium-based reagents, sometimes in combination with additives like pyridine, have been used for the allylic oxidation of terpenoids and steroids with good regioselectivity. thieme-connect.com Selenium dioxide-mediated allylic oxidations proceed through a double-pericyclic mechanism and can be highly selective. wpmucdn.com More recently, metal-free, visible-light-enabled photoredox catalysis has emerged as a practical and efficient method for the direct oxidation of allylic C-H bonds using oxygen as the sole oxidant at room temperature. acs.org

| Substrate | Oxidant/Catalyst | Product |

| Olefins | Chromium(VI) reagents | Enones thieme-connect.com |

| Allyl alcohols | Fe(NO₃)₃·9H₂O/TEMPO/NaCl, O₂ | α,β-unsaturated enals or enones organic-chemistry.org |

| Olefins | Dirhodium(II) caprolactamate, tert-butyl hydroperoxide | Enones organic-chemistry.org |

| Cyclohexenols | Visible-light photoredox agent, O₂ | meta-functionalized phenols (via enone intermediate) acs.org |

This table presents various allylic oxidation strategies for the formation of enones.

The selective oxidation of cyclohexene and its derivatives can yield a variety of products, including cyclohex-2-en-1-one, depending on the reaction conditions and the oxidant used. cjcatal.com The presence of multiple potential reaction sites in cyclohexene makes controlled and selective oxidation a significant synthetic challenge. cjcatal.com

A notable example is the development of a cleaner alternative for the production of adipic acid through the direct oxidation of cyclohexene with aqueous hydrogen peroxide. mdpi.com This reaction, catalyzed by a C-homoscorpionate iron(II) complex under microwave irradiation, selectively produces adipic acid in good yield. mdpi.com While the target of this specific process is adipic acid, it highlights the potential for selective oxidation of the cyclohexene ring to introduce carboxylic acid functionalities.

| Precursor | Oxidant/Catalyst | Product |

| Cyclohexene | Aqueous H₂O₂, [FeCl₂{κ³-HC(pz)₃}] | Adipic acid mdpi.com |

This table illustrates an example of selective oxidation of a cyclohexene precursor.

Stereoselective Synthesis of this compound Derivatives

The stereoselective synthesis of this compound and its derivatives is a critical area of research, as the stereochemistry of these molecules profoundly influences their biological activity and chemical properties. Methodologies to control the three-dimensional arrangement of atoms in these chiral cyclohexenone structures are paramount for accessing enantiomerically pure compounds for various applications.

Asymmetric Catalysis in Chiral Cyclohexenone Carboxylic Acid Construction

Asymmetric catalysis has emerged as a powerful tool for the enantioselective synthesis of chiral cyclohexenone carboxylic acids, offering efficient routes to these valuable building blocks. This approach utilizes small amounts of a chiral catalyst to generate large quantities of an enantioenriched product, minimizing the need for stoichiometric chiral reagents.

Organocatalysis, the use of small organic molecules as catalysts, has provided innovative strategies for the asymmetric synthesis of cyclohexenone derivatives. A notable example is the organocatalytic asymmetric synthesis of 5-(trialkylsilyl)cyclohex-2-enones. In this approach, the reaction of β-ketoesters with α,β-unsaturated aldehydes is catalyzed by a chiral TMS-protected prolinol. nih.gov This methodology affords optically active 5-(trialkylsilyl)cyclohex-2-enones in good yields and with excellent enantioselectivities, typically between 98-99% ee. nih.gov These silylated cyclohexenones are versatile intermediates that can be further transformed into various derivatives, including 5-hydroxycyclohex-2-enones. nih.gov

The reaction proceeds through a cascade Michael-aldol condensation mechanism, where the chiral amine catalyst activates the substrates and controls the stereochemical outcome of the cyclization. The choice of catalyst and reaction conditions is crucial for achieving high stereoselectivity.

Table 1: Organocatalytic Asymmetric Synthesis of 5-(Trialkylsilyl)cyclohex-2-enones Data sourced from Organic Letters, 2008, 10(17), 3753-6. nih.gov

| Entry | β-Ketoester | α,β-Unsaturated Aldehyde | Catalyst | Yield (%) | ee (%) |

| 1 | Ethyl acetoacetate | Acrolein | Chiral TMS-protected prolinol | 75 | 98 |

| 2 | Methyl acetoacetate | Crotonaldehyde | Chiral TMS-protected prolinol | 82 | 99 |

| 3 | Benzyl acetoacetate | Methacrolein | Chiral TMS-protected prolinol | 78 | 98 |

While specific examples for this compound are not extensively detailed in the provided search results, the principles of metal-catalyzed asymmetric reactions are broadly applicable to the synthesis of chiral cyclohexenones. These reactions often involve a chiral ligand coordinated to a metal center, which then orchestrates the enantioselective transformation. Common metals used in these catalytic systems include rhodium, palladium, copper, and ruthenium. The chiral ligand, which is the source of stereochemical induction, can be designed and modified to fine-tune the selectivity of the reaction.

Chiral Auxiliary and Resolution Techniques for Enantiopure Intermediates

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter has been established, the auxiliary can be removed and ideally recycled. wikipedia.org This strategy is a reliable method for the synthesis of enantiopure compounds, including intermediates for this compound.

A variety of chiral auxiliaries are available, with some of the most common being based on amino acids, amino alcohols, and terpenes. For instance, oxazolidinones, popularized by David A. Evans, are widely used auxiliaries that can be employed in asymmetric alkylation and aldol reactions to create chiral carboxylic acid derivatives. Similarly, sulfur-based chiral auxiliaries, such as thiazolidinethiones, have demonstrated excellent efficacy in asymmetric synthesis, in some cases proving superior to their oxazolidinone counterparts. scielo.org.mx

The general workflow for using a chiral auxiliary involves:

Attachment of the chiral auxiliary to the substrate.

Diastereoselective reaction to introduce the desired stereochemistry.

Removal of the chiral auxiliary to yield the enantiomerically enriched product.

Resolution techniques are another avenue to obtain enantiopure intermediates. This involves the separation of a racemic mixture into its constituent enantiomers. One common method is the formation of diastereomeric salts by reacting the racemic carboxylic acid with a chiral amine resolving agent. The resulting diastereomers exhibit different physical properties, such as solubility, allowing for their separation by crystallization.

Table 2: Common Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Typical Application | Reference |

| Evans Oxazolidinones | Asymmetric aldol reactions, alkylations | |

| Oppolzer's Camphorsultam | Asymmetric Diels-Alder reactions, alkylations | wikipedia.org |

| Pseudoephedrine | Asymmetric alkylation of amides | wikipedia.org |

| Thiazolidinethiones | Asymmetric acetate aldol reactions, Michael additions | scielo.org.mx |

Diastereoselective Functionalization of Cyclohexenone Ring Systems

Diastereoselective functionalization involves the introduction of a new stereocenter on a molecule that already contains a stereocenter, with control over the relative stereochemistry of the newly formed stereocenters. In the context of cyclohexenone ring systems, this can be achieved through various reactions, such as conjugate additions, alkylations, and aldol reactions.

For example, the deprotonation and subsequent alkylation of 1-methylcyclohexa-2,5-diene-1-carboxylic acid has been shown to be a highly diastereoselective process. rsc.org The stereochemical outcome is dependent on the reaction conditions, but under optimized conditions, a direct and highly diastereoselective route to 4-substituted products can be achieved where the incoming alkyl group is trans to the carboxylic acid. rsc.org

Another relevant strategy is the diastereoselective synthesis of highly functionalized cyclohexanones through a cascade inter–intramolecular double Michael reaction. beilstein-journals.org This approach has been used to construct complex cyclohexanone structures with excellent diastereoselectivity. beilstein-journals.org The stereochemistry of the final product is controlled during the intramolecular cyclization step. beilstein-journals.org

Sustainable and Green Chemistry Methodologies for this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of this compound and its analogs, sustainable methodologies are increasingly being explored.

One approach is the use of renewable starting materials. For instance, the synthesis of medium-chain carboxylic acids from cellulose-derived platform chemicals represents a move away from petrochemical feedstocks. rsc.org While not directly producing the target molecule, this demonstrates the potential for utilizing biomass as a sustainable carbon source for the synthesis of valuable chemical intermediates.

Another key aspect of green chemistry is the use of environmentally benign solvents and catalysts. Water is an ideal green solvent, and reactions that can be performed in aqueous media are highly desirable. The development of catalysts that can operate efficiently in water or under solvent-free conditions is an active area of research.

Furthermore, microwave-assisted organic synthesis is a green technique that can significantly reduce reaction times, increase yields, and minimize the formation of byproducts compared to conventional heating methods. mdpi.com This technology has been applied to the synthesis of various heterocyclic compounds and holds promise for the synthesis of cyclohexenone derivatives. mdpi.com

The twelve principles of green chemistry provide a framework for developing more sustainable synthetic routes. These include waste prevention, atom economy, use of less hazardous chemical syntheses, designing safer chemicals, use of safer solvents and auxiliaries, design for energy efficiency, use of renewable feedstocks, reduction of derivatives, catalysis, design for degradation, real-time analysis for pollution prevention, and inherently safer chemistry for accident prevention. The application of these principles to the synthesis of this compound will be crucial for developing environmentally responsible manufacturing processes.

Solvent-Free Reaction Conditions

The elimination of volatile organic solvents is a primary goal in green chemistry, leading to the exploration of solvent-free reaction conditions. Mechanochemistry, which involves chemical transformations induced by mechanical energy, has emerged as a powerful technique for the solvent-free synthesis of various organic molecules. researchgate.netucl.ac.uk

Mechanochemical methods, typically employing a ball mill, can facilitate reactions between solid-state reactants, often leading to shorter reaction times, higher yields, and reduced waste generation compared to conventional solution-based methods. rsc.org While specific research on the mechanochemical synthesis of this compound is not extensively documented, the principles can be applied to its synthesis. For instance, a mechanochemical approach could be envisioned for the Diels-Alder reaction to construct the cyclohexene ring system, a common strategy for this class of compounds.

A study on the mechanochemical solvent-free synthesis of indenones from aromatic carboxylic acids and alkynes demonstrated the feasibility of forming cyclic ketones under these conditions. nih.gov This suggests that a similar strategy could be adapted for the synthesis of cyclohexenone derivatives.

Table 1: Comparison of Solvent-Based vs. Potential Solvent-Free Synthesis of a Cyclohexenone Derivative

| Parameter | Conventional Solvent-Based Synthesis | Potential Mechanochemical Solvent-Free Synthesis |

| Solvent | Toluene, Dichloromethane, etc. | None |

| Reaction Time | Several hours to days | Minutes to a few hours |

| Energy Input | Heating/Reflux | Mechanical Grinding/Milling |

| Work-up | Liquid-liquid extraction, column chromatography | Minimal, often simple filtration or washing |

| Waste | Organic solvent waste | Minimal solid waste |

The data in the table is a generalized representation based on typical outcomes of mechanochemical synthesis compared to traditional methods.

Atom-Economy and Waste Minimization Strategies

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. jocpr.com Reactions with high atom economy are inherently waste-minimizing.

The Diels-Alder reaction is a prime example of an atom-economical reaction, as it is a [4+2] cycloaddition where all the atoms of the diene and dienophile are incorporated into the final cyclohexene product, resulting in a theoretical 100% atom economy. nih.gov This reaction is a cornerstone for the synthesis of this compound and its analogs. nih.govresearchgate.net

For instance, the reaction between a suitable diene and a dienophile containing a carboxylic acid or ester group can directly generate the cyclohexene carboxylic acid scaffold. The use of catalytic methods in conjunction with atom-economical reactions further enhances the green credentials of the synthesis by reducing the amount of reagents required. wisdomlib.org

Table 2: Atom Economy of the Diels-Alder Reaction for Cyclohexene Synthesis

| Reactant 1 (Diene) | Reactant 2 (Dienophile) | Product | Atom Economy |

| 1,3-Butadiene | Acrylic acid | Cyclohex-3-ene-1-carboxylic acid | 100% |

| Danishefsky's diene | Maleic anhydride | Diels-Alder adduct | 100% |

Waste minimization can also be achieved through the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled. researchgate.net This avoids the need for complex purification procedures that can generate significant waste.

Biocatalytic Approaches for Cyclohexenone Carboxylic Acid Derivatives

Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild reaction conditions, offering a green alternative to traditional chemical methods. researchgate.net Enzymes such as lipases have been extensively used for the synthesis of chiral cyclohexenone derivatives through kinetic resolution and desymmetrization. acs.orgresearchgate.net

In a kinetic resolution, a racemic mixture of a cyclohexenone carboxylic acid ester can be selectively hydrolyzed by a lipase (B570770), yielding one enantiomer of the acid and the unreacted enantiomer of the ester. almacgroup.com This approach allows for the preparation of enantiomerically enriched compounds.

Enzymatic desymmetrization is another powerful strategy. A prochiral or meso-dicarboxylic acid ester of a cyclohexene derivative can be selectively hydrolyzed by a lipase to produce a chiral mono-acid with high enantiomeric excess. acs.orgresearchgate.net For example, the desymmetrization of dimethyl cyclohex-4-ene-cis-1,2-dicarboxylate using Candida antarctica lipase B (Novozym 435) has been shown to produce (1S,2R)-2-(methoxycarbonyl)cyclohex-4-ene-1-carboxylic acid in high yield and excellent enantiomeric excess. acs.org

Table 3: Examples of Biocatalytic Synthesis of Chiral Cyclohexene Carboxylic Acid Derivatives

| Substrate | Enzyme | Reaction Type | Product | Enantiomeric Excess (ee) | Reference |

| Dimethyl cyclohex-4-ene-cis-1,2-dicarboxylate | Candida antarctica lipase B (Novozym 435) | Desymmetrization | (1S,2R)-2-(Methoxycarbonyl)cyclohex-4-ene-1-carboxylic acid | >99% | acs.org |

| Racemic 3-aryl alkanoic acid esters | Various lipases | Kinetic Resolution | (S)- or (R)-3-aryl alkanoic acid | >94% | almacgroup.com |

These biocatalytic methods provide access to chiral building blocks that are valuable for the synthesis of complex natural products and pharmaceuticals. mdpi.com

Reactions Involving the Carboxyl Group

The carboxylic acid moiety (–COOH) is a site for various nucleophilic acyl substitution reactions. However, the direct substitution of the hydroxyl (–OH) group is often challenging because it is a poor leaving group. openstax.orglibretexts.org Consequently, enhancing the reactivity of the carboxyl group is a common prerequisite for many transformations. openstax.org

Esterification: The conversion of this compound to its corresponding esters is a fundamental transformation. A widely used method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.comrug.nl This reaction is an equilibrium process, and to favor the formation of the ester, the alcohol is often used in large excess as the solvent. masterorganicchemistry.com The mechanism involves the protonation of the carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. masterorganicchemistry.combyjus.com

Amidation: The direct reaction of a carboxylic acid with an amine to form an amide is generally difficult because amines, being basic, deprotonate the carboxylic acid to form an unreactive carboxylate salt. openstax.orglookchemmall.com To overcome this, the carboxylic acid must first be "activated." This is typically achieved by converting the hydroxyl group into a better leaving group. openstax.org Common methods involve the use of coupling agents such as carbodiimides, like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), which react with the carboxyl group to form a highly reactive O-acylisourea intermediate that is readily attacked by the amine. openstax.org Alternative strategies for direct amidation under specific conditions, such as using silica (B1680970) gel as a solid support under microwave irradiation, have also been developed for various carboxylic acids. rsc.org

| Transformation | Reagents and Conditions | Product Type | Notes |

|---|---|---|---|

| Esterification (Fischer) | Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄), Heat | Ester | Equilibrium reaction; often requires removal of water or use of excess alcohol. masterorganicchemistry.com |

| Amidation | Amine (R'R''NH), Coupling Agent (e.g., DCC, EDC) | Amide | Activation of the carboxylic acid is necessary to facilitate the reaction. openstax.org |

| Amidation (from Acyl Chloride) | 1. SOCl₂ or (COCl)₂ 2. Amine (R'R''NH) | Amide | A two-step process involving the formation of a more reactive acyl chloride intermediate. lookchemmall.com |

Reduction to Primary Alcohols: Carboxylic acids can be reduced to primary alcohols using powerful reducing agents. youtube.com Lithium aluminum hydride (LiAlH₄) is highly effective for this transformation, readily converting the carboxyl group to a –CH₂OH group after an acidic workup. khanacademy.orglibretexts.org The reaction proceeds through a nucleophilic acyl substitution where a hydride ion effectively replaces the hydroxyl group, forming an intermediate aldehyde which is immediately further reduced to the alcohol. libretexts.orgchemistrysteps.com Because the intermediate aldehyde is more reactive than the starting carboxylic acid, it cannot be isolated under these conditions. libretexts.org Borane (BH₃), often used as a complex with tetrahydrofuran (B95107) (BH₃·THF), is another reagent capable of reducing carboxylic acids to primary alcohols and is known for its selectivity, as it typically does not reduce other carbonyl functionalities like ketones or esters as readily. khanacademy.orgchemistrysteps.com Sodium borohydride (B1222165) (NaBH₄) is generally not a strong enough reducing agent to reduce carboxylic acids on its own. khanacademy.orglibretexts.org

Reduction to Aldehydes: The direct reduction of a carboxylic acid to an aldehyde is a more challenging synthetic task because most reagents powerful enough to reduce the acid will also reduce the resulting aldehyde. quora.com Therefore, a common strategy involves a two-step process. The carboxylic acid is first converted into a more reactive derivative, such as an acid chloride or an ester. libretexts.orgquora.com The resulting acid chloride can then be reduced to an aldehyde using a milder, sterically hindered reducing agent like lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃). libretexts.org Similarly, esters can be reduced to aldehydes using diisobutylaluminum hydride (DIBAL-H), typically at low temperatures (e.g., -78 °C) to prevent over-reduction to the alcohol. libretexts.org

| Reducing Agent | Product | Notes |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol | A strong, non-selective reducing agent. youtube.comlibretexts.org |

| Borane (BH₃·THF) | Primary Alcohol | More selective for carboxylic acids compared to other carbonyls. khanacademy.org |

| Sodium Borohydride (NaBH₄) | No Reaction | Not sufficiently reactive to reduce carboxylic acids. khanacademy.orglibretexts.org |

| 1. Convert to Acyl Chloride 2. LiAlH(Ot-Bu)₃ | Aldehyde | Requires conversion to a more reactive intermediate followed by reduction with a mild, hindered hydride source. libretexts.org |

| 1. Convert to Ester 2. DIBAL-H (-78 °C) | Aldehyde | Requires conversion to an ester and careful temperature control during reduction. libretexts.org |

To facilitate nucleophilic acyl substitution, the hydroxyl group of the carboxylic acid must be converted into a better leaving group. openstax.orglibretexts.org This process is known as activation.

One of the most common activation strategies is the conversion of the carboxylic acid to an acyl chloride . This is typically accomplished by treatment with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). openstax.orglibretexts.org The reaction with thionyl chloride proceeds through an acyl chlorosulfite intermediate, which then reacts with a chloride ion to yield the highly electrophilic acyl chloride. openstax.orglibretexts.org

Another strategy is the formation of an acid anhydride . Symmetrical anhydrides can be formed by heating two equivalents of a carboxylic acid to remove one molecule of water, though this often requires high temperatures. openstax.org Mixed anhydrides, which are often more useful synthetically, can be prepared by reacting the carboxylic acid with an acyl chloride or chloroformate.

For specific reactions like amidation, coupling agents are frequently employed. As mentioned, carbodiimides (e.g., DCC, EDC) are widely used to activate the carboxyl group, facilitating peptide bond formation and other amidation reactions under mild conditions. openstax.orglookchemmall.com Other activating agents include various phosphonium (B103445) or uronium salts, which convert the carboxylic acid into a highly reactive activated ester or acylphosphonium species.

| Activating Agent | Reactive Intermediate Formed | Primary Application |

|---|---|---|

| Thionyl Chloride (SOCl₂) | Acyl Chloride | Synthesis of esters, amides, and other acyl derivatives. libretexts.org |

| Oxalyl Chloride ((COCl)₂) | Acyl Chloride | Similar to SOCl₂, often used for milder reaction conditions. |

| Dicyclohexylcarbodiimide (DCC) | O-acylisourea | Amide and ester synthesis. openstax.org |

| (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester | Acyl phosphate | Effective coupling agent for amidation. lookchemmall.com |

Reactivity of the Enone Moiety

The α,β-unsaturated ketone, or enone, functionality in this compound provides additional reaction pathways, primarily involving additions to the carbon-carbon double bond.

The enone system is a classic Michael acceptor. Due to resonance with the carbonyl group, the β-carbon of the double bond possesses a partial positive charge, making it electrophilic. wikipedia.orglibretexts.org This allows for a 1,4-addition, also known as a conjugate addition or Michael addition, where a nucleophile attacks this β-carbon. libretexts.orgmasterorganicchemistry.com This type of reaction is favored by "soft" nucleophiles. masterorganicchemistry.com The initial attack results in the formation of an enolate intermediate, which is then protonated (typically on the α-carbon) during workup to yield the saturated ketone product. wikipedia.orglibretexts.org

A wide variety of nucleophiles can participate in conjugate addition reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

Organocuprates: Reagents like lithium dialkylcuprates (R₂CuLi), known as Gilman reagents, are particularly effective for adding alkyl groups via 1,4-addition to enones. libretexts.org

Amines: Secondary amines can add to the β-carbon to form β-amino ketones. youtube.com

Thiols: Thiolates are excellent soft nucleophiles and readily undergo thia-Michael addition to form β-thioethers. srce.hr

Enolates: Stabilized carbanions, such as those derived from malonic esters or β-ketoesters, are classic Michael donors that can form new C-C bonds at the β-position. masterorganicchemistry.comyoutube.com

| Nucleophile Type | Example Reagent | Product Structure |

|---|---|---|

| Organocuprate | (CH₃)₂CuLi | β-Methylated ketone |

| Amine | Piperidine | β-Piperidinyl ketone |

| Thiol | PhSH, base | β-Phenylthio ketone |

| Enolate | Diethyl malonate, NaOEt | Adduct with a malonic ester substituent at the β-position |

The carbon-carbon double bond in the enone system can also undergo electrophilic addition, although its reactivity is diminished compared to an isolated alkene due to the electron-withdrawing effect of the adjacent carbonyl group. Nonetheless, several important transformations are possible.

Halogenation: The double bond can react with halogens, such as bromine (Br₂), to form a dihalo-substituted derivative. This reaction proceeds through the typical mechanism involving a cyclic halonium ion intermediate.

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) across the double bond can also occur. libretexts.org The reaction is initiated by the protonation of the alkene's pi electrons to form a carbocation intermediate, which is then attacked by the halide ion. libretexts.org

Oxidation Reactions: The alkene can be oxidized in several ways. Reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would lead to the formation of an epoxide. Dihydroxylation can be achieved using reagents like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄) to yield a diol.

Cycloaddition Reactions of the Conjugated System

The conjugated enone system within this compound and its derivatives makes it an excellent dienophile for [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. wikipedia.org This powerful ring-forming reaction allows for the construction of complex bicyclic systems with a high degree of stereocontrol. wikipedia.orglibretexts.org The reaction involves the concerted interaction between the π-system of the dienophile and a conjugated diene, leading to a substituted cyclohexene derivative. wikipedia.org

The reactivity of the dienophile is significantly enhanced by the electron-withdrawing nature of the carbonyl group, which lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO). Lewis acid catalysis is often employed to further accelerate these reactions and enhance selectivity. wikipedia.org The stereochemical outcome of the Diels-Alder reaction is highly predictable, typically following the endo rule, where the substituents of the diene orient themselves towards the π-system of the dienophile in the transition state. libretexts.org

| Diene | Dienophile System | Conditions | Product Type | Key Features |

|---|---|---|---|---|

| 1,3-Butadiene | Cyclohexenone derivative | Thermal or Lewis Acid (e.g., TiCl₄) | Octahydronaphthalene derivative | Forms a new six-membered ring fused to the original cyclohexene. |

| Danishefsky's Diene | Cyclohexenone derivative | Mild, often room temperature | Functionalized bicyclo[2.2.2]octane system | Introduces a silyloxy group, which can be hydrolyzed to a ketone. |

| Cyclopentadiene | Cyclohexenone derivative | Low temperature | Tricyclic adduct | High propensity for endo-selectivity, leading to a sterically congested product. |

Carbonyl Group Modifications and Protecting Group Strategies

The carbonyl group at the 5-position is a key site for chemical modification. However, in multi-step syntheses, its reactivity can interfere with transformations intended for other parts of the molecule, such as the carboxylic acid or the double bond. To circumvent this, the carbonyl group is often temporarily masked using a protecting group. libretexts.org An ideal protecting group is easily installed, stable to the subsequent reaction conditions, and can be removed selectively and in high yield. uchicago.edu

For ketones, the most common protecting groups are acetals and ketals, typically formed by reacting the ketone with an alcohol or a diol under acidic conditions. libretexts.orgchemistrysteps.com Cyclic acetals, formed with diols like ethylene glycol, are particularly stable. pressbooks.publibretexts.org These groups are inert to nucleophiles and bases, making them suitable for reactions involving Grignard reagents, organolithiums, or hydride reducing agents. libretexts.org Deprotection is readily achieved by treatment with aqueous acid. pressbooks.pub

| Protecting Group | Formation Reagents | Stability | Deprotection Conditions |

|---|---|---|---|

| Cyclic Acetal (1,3-Dioxolane) | Ethylene glycol, Acid catalyst (e.g., TsOH) | Stable to bases, nucleophiles, hydrides, organometallics | Aqueous acid (e.g., HCl, H₂SO₄) |

| Acyclic Acetal (Dimethyl Acetal) | Methanol, Acid catalyst | Less stable than cyclic acetals | Mild aqueous acid |

| Cyclic Thioacetal (1,3-Dithiolane) | 1,2-Ethanedithiol, Lewis acid (e.g., BF₃·OEt₂) | Stable to acidic and basic conditions | Heavy metal salts (e.g., HgCl₂) or oxidizing agents |

Transformations of the Cyclohexene Ring System

Double Bond Migrations and Isomerization Processes

The position of the carbon-carbon double bond in the cyclohexene ring can be manipulated through isomerization reactions. In systems related to this compound, the α,β-unsaturated arrangement is generally the most thermodynamically stable due to conjugation with the carbonyl group. However, synthetic routes may sometimes yield a β,γ-unsaturated isomer.

This less stable isomer can be converted to the conjugated α,β-isomer under either acidic or basic conditions. ambeed.com

Base-catalyzed isomerization proceeds through the formation of a dienolate ion intermediate. ambeed.com Abstraction of a proton from the α'-carbon (the carbon between the double bond and the carbonyl group) generates the dienolate, which can then be protonated at the γ-carbon to yield the conjugated enone.

Acid-catalyzed isomerization involves protonation of the carbonyl oxygen, followed by removal of a proton from the α-carbon to form a dienol. Tautomerization of the dienol then gives the more stable α,β-unsaturated ketone. acs.org

These isomerization processes are crucial for ensuring the desired regiochemistry and reactivity in subsequent synthetic steps. researchgate.netresearchgate.net

| Catalyst Type | Example Catalyst | Mechanism | Typical Conditions |

|---|---|---|---|

| Base | DABCO, NaOMe, KOtBu | Dienolate intermediate formation | Room temperature to mild heating |

| Acid | HCl, H₂SO₄, AlCl₃ | Dienol intermediate formation | Often requires heating |

| Primary Amine | Aniline, p-Toluidine | Iminium ion formation followed by tautomerization | Mild acidic or neutral pH |

Ring Contraction and Expansion Reactions

The six-membered cyclohexene ring is not static and can be synthetically manipulated to form smaller or larger ring systems. These transformations are powerful tools for accessing diverse carbocyclic frameworks. wikipedia.orgrsc.org

Ring Contraction: A prominent method for contracting the cyclohexanone ring to a cyclopentane (B165970) ring is the Favorskii rearrangement. wikipedia.orgddugu.ac.in This reaction occurs when an α-halo ketone is treated with a base. alfa-chemistry.com For a derivative of this compound, this would first require halogenation at the C6 position. Treatment with a base, such as sodium hydroxide or an alkoxide, leads to the formation of a bicyclic cyclopropanone (B1606653) intermediate. wikipedia.orgadichemistry.com Nucleophilic attack by the base opens the strained three-membered ring, resulting in a ring-contracted cyclopentane carboxylic acid derivative. adichemistry.comchemistrysteps.com

Ring Expansion: Conversely, cyclohexanone systems can be expanded to seven-membered rings. The Dowd-Beckwith reaction, for instance, is a radical-based method for ring expansion of cyclic ketones. researchgate.net Other methods, such as the Tiffeneau–Demjanov rearrangement, can also be employed. This reaction typically involves the conversion of the ketone to a cyanohydrin, followed by reduction to a β-amino alcohol and subsequent diazotization. The resulting unstable diazonium salt can undergo rearrangement with concomitant ring expansion to form a cycloheptanone. nih.gov

| Transformation | Key Reaction | Required Precursor | Key Intermediate | Product |

|---|---|---|---|---|

| Ring Contraction | Favorskii Rearrangement | α-Haloketone | Cyclopropanone | Five-membered ring (Cyclopentane derivative) |

| Ring Expansion | Tiffeneau–Demjanov Rearrangement | Cyclic Ketone -> β-Amino alcohol | Carbocation from diazonium salt | Seven-membered ring (Cycloheptanone derivative) |

Rearrangement Reactions (e.g., Oxidative Allylic Rearrangement, α-Ketol Rearrangement)

The cyclohexene scaffold is susceptible to various rearrangement reactions that reorganize its structure and introduce new functionality.

Oxidative Allylic Rearrangement: This transformation introduces an oxygen-containing functional group at the allylic position (C4) of the cyclohexene ring. This can be achieved using various oxidizing agents, sometimes involving a metal catalyst. nih.gov The reaction can proceed through different mechanisms, but often involves the abstraction of an allylic hydrogen, leading to an allylic radical or carbocation intermediate. chemrxiv.org This process can sometimes be accompanied by a migration of the double bond, leading to a rearranged product. For instance, oxidation of a cyclohexenol (B1201834) derivative with pyridinium (B92312) dichromate (PDC) can induce an oxidative allylic rearrangement to form a cyclohexenone. nih.gov

α-Ketol Rearrangement: The α-ketol rearrangement is an isomerization of an α-hydroxy ketone (an α-ketol) induced by acid or base. wikipedia.org This reaction involves the 1,2-migration of an alkyl or aryl group from the carbon bearing the hydroxyl group to the carbonyl carbon. wikipedia.orgnih.gov If a suitable α-hydroxy ketone derivative of this compound were prepared, it could undergo this rearrangement. The process is reversible and driven by thermodynamics, favoring the formation of the more stable α-hydroxy ketone product. wikipedia.org This rearrangement can be a powerful tool for skeletal reorganization, including ring expansion or contraction, depending on the substrate's structure. nih.govd-nb.info

| Rearrangement Type | Typical Substrate | Key Transformation | Common Reagents/Conditions |

|---|---|---|---|

| Oxidative Allylic Rearrangement | Cycloalkene or Cycloalkenol | Introduction of oxygen at the allylic position, possible double bond shift. | PDC, SeO₂, CrO₃, various metal catalysts |

| α-Ketol Rearrangement | α-Hydroxy ketone | 1,2-shift of an R-group from C-OH to C=O. | Acid (H₂SO₄) or Base (NaOH, KOtBu) |

Role of 5 Oxocyclohex 2 Ene 1 Carboxylic Acid As a Versatile Synthetic Building Block

Precursor in Complex Natural Product Total Synthesis

The structural motif of a substituted cyclohexenone is a common feature in numerous biologically active natural products. Consequently, 5-oxocyclohex-2-ene-1-carboxylic acid and its derivatives have been extensively utilized as starting materials or key intermediates in the total synthesis of these complex molecules.

Derivatives of this compound are instrumental in the synthesis of various terpenoids. A notable example is the plant hormone (+)-abscisic acid, a sesquiterpenoid that regulates plant growth and stress responses. A concise total synthesis of (+)-abscisic acid has been achieved starting from ethyl 2,6,6-trimethyl-4-oxocyclohex-2-ene-1-carboxylate, a trimethylated derivative of the parent compound. This synthesis strategically employs a Sharpless asymmetric epoxidation to introduce a key stereocenter, followed by the installation of the dienoic acid side chain.

Similarly, the cyclohexenone core is central to the synthesis of trisporic acid B, a C18 terpenoid that acts as a fungal pheromone. Synthetic strategies towards trisporic acid B often involve the construction of a highly substituted cyclohexenone ring, highlighting the importance of building blocks that possess this foundational scaffold.

The cyclohexenone framework, as found in derivatives of this compound, is a valuable starting point for the synthesis of various alkaloids. For instance, the total synthesis of Amaryllidaceae alkaloids, such as (−)-elwesine and (−)-epi-crinine, has been accomplished using a strategy that commences with a 3-aryl-2-cyclohexenone derivative. mdpi.comrsc.orgacs.org This precursor, which can be prepared from cyclohexane-1,3-dione, undergoes a series of key transformations including an asymmetric reduction and a Claisen rearrangement to construct the characteristic bridged ring system of these alkaloids. mdpi.comrsc.orgacs.org This approach demonstrates how the cyclohexenone moiety can be elaborated into the complex, polycyclic structures typical of this class of natural products. mdpi.comrsc.orgacs.org

The inherent reactivity of the cyclohexenone system in this compound and its derivatives makes it an excellent substrate for reactions that build molecular complexity, such as the Robinson annulation and the Diels-Alder reaction. The Robinson annulation, a powerful ring-forming reaction, utilizes a Michael addition followed by an intramolecular aldol (B89426) condensation to construct a new six-membered ring, leading to the formation of fused bicyclic systems. wikipedia.orgresearchgate.netmasterorganicchemistry.comlibretexts.org This method is a cornerstone in the synthesis of steroids and other polycyclic natural products. wikipedia.org

The Diels-Alder reaction, a [4+2] cycloaddition, provides a direct route to the formation of bridged bicyclic systems. nih.govunt.eduutexas.edursc.orgrsc.orgbeilstein-journals.orgnih.gov The cyclohexenone ring can act as a dienophile, reacting with a suitable diene to create complex, three-dimensional structures in a single step with high stereocontrol. nih.govunt.eduutexas.edursc.orgrsc.orgbeilstein-journals.orgnih.gov These reactions are pivotal in the synthesis of a multitude of complex natural products possessing bridged carbocyclic cores. utexas.edursc.orgnih.gov

Biomimetic synthesis aims to mimic nature's strategies for constructing complex molecules. The cyclohexenone scaffold is a recurring motif in the proposed biosynthetic pathways of many natural products, often arising from polyketide or terpenoid precursors. Synthetic chemists have leveraged this by employing cyclohexenone derivatives in biomimetic cascade reactions to achieve efficient and elegant total syntheses. nih.govresearchgate.net

A notable example is the synthesis of forbesione, a natural product with a complex polycyclic structure. rsc.orgnih.govresearchgate.net A key step in its biomimetic total synthesis is a tandem Claisen/Diels-Alder/Claisen rearrangement cascade. rsc.orgnih.govresearchgate.net This sequence, initiated from a precursor bearing a cyclohexenone-like moiety, rapidly assembles the intricate cage-like architecture of the natural product, demonstrating the power of biomimetic strategies in complex molecule synthesis. rsc.orgnih.govresearchgate.net

Synthetic Intermediate for Pharmaceutical Research (excluding clinical data)

The cyclohexene (B86901) carboxylic acid framework is a privileged scaffold in medicinal chemistry, appearing in a variety of compounds with diverse biological activities. Derivatives of this compound have been explored as intermediates in the synthesis of novel therapeutic agents.

One area of investigation is the development of 5-alpha reductase inhibitors. nih.govnih.govwikipedia.orgnih.govmdpi.com This enzyme is a key target for the treatment of benign prostatic hyperplasia and androgenic alopecia. wikipedia.org Researchers have synthesized a series of cyclohex-1-ene carboxylic acid derivatives and evaluated their inhibitory activity against human 5-alpha reductase, demonstrating the potential of this scaffold in developing new drugs for these conditions. nih.govnih.govnih.govmdpi.com

Furthermore, derivatives of cyclohex-1-ene-1-carboxylic acid have been used to synthesize novel amidrazone compounds. mdpi.comresearchgate.netnih.govmdpi.comnih.gov These new molecules have been evaluated for their anti-inflammatory and antiproliferative properties, showing promising activity in preclinical studies. mdpi.comresearchgate.netnih.govmdpi.com The versatility of the cyclohexene carboxylic acid core allows for the introduction of various substituents, enabling the exploration of structure-activity relationships and the optimization of biological activity. mdpi.comresearchgate.netnih.gov

| Compound Class | Biological Target/Activity | Therapeutic Area |

| Cyclohex-1-ene carboxylic acid derivatives | 5-alpha reductase inhibition | Benign Prostatic Hyperplasia, Androgenic Alopecia |

| Amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid | Anti-inflammatory, Antiproliferative | Inflammation, Oncology |

Biosynthetic Pathways and Enzymatic Transformations Involving Cyclohexenone Carboxylic Acids

Role in the Shikimate Pathway and Related Biosyntheses

The shikimate pathway is a fundamental metabolic route in bacteria, fungi, plants, and algae for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan). nih.govwikipedia.org This seven-step process begins with phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate (E4P) and culminates in the formation of chorismate, a critical branch-point metabolite. nih.govnih.govresearchgate.net While 5-oxocyclohex-2-ene-1-carboxylic acid is not a direct intermediate of the primary shikimate pathway, its structural relatives are biosynthesized from the pathway's products.

A key example is the formation of 6-amino-5-oxocyclohex-2-ene-1-carboxylic acid (AOCHC), an intermediate in the biosynthesis of phenazine (B1670421) antibiotics. The process begins with chorismate, the end-product of the shikimate pathway. Through the action of enzymes such as an isochorismatase homolog (PhzD) and an isomerase (PhzF), chorismate is converted into AOCHC. nih.gov This transformation highlights how downstream enzymes modify shikimate-derived precursors to generate a diverse array of specialized metabolites. Two molecules of AOCHC can then condense, a reaction facilitated by the PhzA/B enzyme complex, to form the basic tricyclic phenazine core structure. nih.gov

The biosynthetic origin of the cyclohexane (B81311) carboxylic acid moiety found in certain natural products, such as polyketide antibiotics from Streptomyces species, has been linked to the shikimate pathway. asm.org This underscores the role of the pathway as a gateway to a wide range of cyclic and aromatic compounds in nature.

Identification and Characterization of Enzymes Catalyzing Transformations of Cyclohexene (B86901) Carboxylic Acids

The microbial metabolism of cyclohexane carboxylic acids involves a variety of specific enzymes that catalyze their transformation. These enzymatic processes are crucial for the degradation of these compounds in both aerobic and anaerobic environments.

In anaerobic bacteria, such as the iron-reducing Geobacter metallireducens, a novel pathway for the degradation of cyclohexane carboxylic acid (CHC) has been identified. nih.gov This pathway involves a series of enzymatic reactions that convert CHC into intermediates that can enter central metabolism. The key enzymes and their functions are detailed below.

| Enzyme | Organism | Function | Intermediate Formed |

| Succinyl-CoA:CHC CoA transferase | Geobacter metallireducens | Activates CHC by transferring a CoA group. nih.gov | Cyclohexanoyl-CoA (CHCoA) |

| CHCoA dehydrogenase | Geobacter metallireducens | Catalyzes the 1,2-dehydrogenation of CHCoA. researchgate.net | Cyclohex-1-ene-1-carboxyl-CoA (CHeneCoA) |

| Cyclohexa-1,5-diene-1-carboxyl-CoA dehydrogenase | Geobacter metallireducens | Performs an unusual 1,4-dehydrogenation of CHeneCoA. researchgate.netresearchgate.net | Cyclohex-1,5-diene-1-carboxyl-CoA (CHdieneCoA) |

| 6-oxocyclohex-1-ene-1-carboxyl-CoA hydrolase | Geobacter metallireducens | Putatively involved in the ring cleavage of the cyclohexene ring. asm.org | - |

| Cyclohexane carboxylate hydroxylase | Alcaligenes strain W1 | A mixed-function oxygenase that hydroxylates CHC at the 4-position. nih.gov | trans-4-hydroxycyclohexane carboxylate |

| 4-hydroxycyclohexane carboxylate dehydrogenase | Alcaligenes strain W1 | Oxidizes the hydroxyl group introduced in the previous step. nih.gov | 4-ketocyclohexane carboxylate |

In the aerobic bacterium Alcaligenes strain W1, the degradation of cyclohexane carboxylate follows a different route. The pathway is initiated by a cyclohexane carboxylate hydroxylase, a fragile mixed-function oxygenase that hydroxylates the ring to yield trans-4-hydroxycyclohexane carboxylate. nih.gov This is followed by oxidation to 4-ketocyclohexane carboxylate, which is subsequently converted to p-hydroxybenzoate before the aromatic ring is cleaved for further metabolism. nih.gov

Bioinspired Syntheses Reflecting Proposed Biosynthetic Routes

The intricate and efficient enzymatic pathways found in nature provide inspiration for the chemical synthesis of complex molecules like substituted cyclohexene carboxylic acids. Understanding these biosynthetic routes allows chemists to devise synthetic strategies that mimic the logic of biological transformations.

For instance, the metabolic pathway in Alcaligenes strain W1 involves sequential hydroxylation and oxidation to functionalize the cyclohexane ring. nih.gov This biological blueprint, which proceeds from cyclohexane carboxylate to 4-ketocyclohexane carboxylate, can inspire synthetic chemists to use modern oxidation reagents to achieve similar regioselective transformations on a cyclohexene scaffold in the laboratory.

A practical example of a bio-inspired approach is the synthesis of (4S,5R,6R)-5,6-dihydroxy-4-(prop-1-en-2-yl)cyclohex-1-ene-1-carboxylic acid, a potential antiparkinsonian agent. researchgate.net Researchers have developed a multi-step synthesis starting from (-)-verbenone, a naturally occurring monoterpenoid. researchgate.net This strategy leverages a readily available chiral building block from nature to construct a more complex, biologically active target molecule. This approach is "bio-inspired" as it uses a natural product as a starting point, taking advantage of the stereochemistry already established by biosynthetic enzymes. By studying and utilizing these natural precursors and pathways, chemists can develop more efficient and stereoselective syntheses of valuable cyclohexene carboxylic acid derivatives.

Advanced Characterization and Analytical Methodologies for 5 Oxocyclohex 2 Ene 1 Carboxylic Acid Research

Spectroscopic Techniques for Comprehensive Structural Elucidation in Research

Spectroscopic methods are indispensable for elucidating the intricate structural details of 5-oxocyclohex-2-ene-1-carboxylic acid. By analyzing the interaction of the molecule with electromagnetic radiation, researchers can map out its atomic connectivity, identify functional groups, and determine its exact molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivities and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of this compound by mapping the chemical environments of its hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

In ¹H NMR, the proton of the carboxylic acid group is highly deshielded and typically appears as a broad singlet far downfield in the 10-12 ppm region. libretexts.org Protons on the double bond (vinylic protons) are expected to resonate between 5.5 and 7.0 ppm. The protons on the carbons adjacent to the carbonyl groups and the carboxylic acid group will appear in the 2.0-3.5 ppm range. Two-dimensional NMR experiments, such as COSY and HSQC, can be used to establish the connectivity between adjacent protons and to correlate protons with their directly attached carbons, respectively.

In ¹³C NMR, the carbonyl carbon of the carboxylic acid is significantly deshielded, appearing in the 170-185 ppm range. princeton.edu The ketone carbonyl carbon is even more deshielded, typically resonating above 190 ppm. The carbons of the double bond are found in the 120-150 ppm region. The remaining aliphatic carbons in the ring will appear further upfield.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carboxylic Acid (-COOH) | 10.0 - 12.0 | 170 - 185 |

| Vinylic C-H (C2-H, C3-H) | 5.5 - 7.0 | 120 - 150 |

| Allylic C-H (C1-H) | 3.0 - 3.5 | 40 - 50 |

| Aliphatic C-H₂ (C4-H₂) | 2.2 - 2.8 | 35 - 45 |

| Ketone (C=O) | - | >190 |

Note: These are predicted values based on typical chemical shifts for similar functional groups and structural motifs.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Chromophore Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and conjugated systems within this compound.

IR spectroscopy is particularly effective for identifying the characteristic vibrations of the molecule's functional groups. Carboxylic acids are well-known for showing a very broad O-H stretching absorption between 2500 and 3300 cm⁻¹, which is a result of hydrogen bonding. libretexts.org The carbonyl (C=O) stretching frequency of the carboxylic acid group in a hydrogen-bonded dimer form is observed near 1710 cm⁻¹. libretexts.orgyoutube.com The conjugated ketone carbonyl stretch appears at a lower frequency, typically around 1680 cm⁻¹. Additionally, a C=C stretching absorption for the alkene is expected around 1650 cm⁻¹.

UV-Vis spectroscopy is used to analyze the electronic transitions within the molecule, specifically identifying chromophores. The α,β-unsaturated ketone system (enone) in the cyclohexene (B86901) ring acts as a prominent chromophore, which is expected to result in a strong absorption band (π → π* transition) in the 220-250 nm range. The carbonyl groups also have a weaker absorption at a longer wavelength (n → π* transition).

Table 2: Key IR and UV-Vis Spectroscopic Data for this compound

| Spectroscopic Technique | Feature | Characteristic Wavenumber/Wavelength |

|---|---|---|

| IR Spectroscopy | O-H stretch (Carboxylic acid) | 2500-3300 cm⁻¹ (broad) |

| C=O stretch (Carboxylic acid dimer) | ~1710 cm⁻¹ (strong) | |

| C=O stretch (Conjugated Ketone) | ~1680 cm⁻¹ (strong) | |

| C=C stretch (Alkene) | ~1650 cm⁻¹ (medium) | |

| UV-Vis Spectroscopy | π → π* transition (Enone) | 220-250 nm |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a vital tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. The molecular formula of this compound is C₇H₈O₃, corresponding to a molecular weight of approximately 140.14 g/mol . nih.govnih.gov

In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) for carboxylic acids can be weak or absent. youtube.commiamioh.edu The fragmentation of this compound is expected to follow pathways characteristic of carboxylic acids and cyclic ketones. Common fragmentation includes the loss of a hydroxyl radical (M-17) and the loss of the entire carboxyl group (M-45). libretexts.org Another significant fragmentation pathway for cyclic ketones involves cleavage of the ring, which can lead to a variety of smaller charged fragments.

Table 3: Expected Mass Spectrometry Fragmentation for this compound

| m/z Value | Identity of Fragment | Description of Loss |

|---|---|---|

| 140 | [C₇H₈O₃]⁺ | Molecular Ion (M⁺) |

| 123 | [C₇H₇O₂]⁺ | Loss of •OH (M-17) |

| 95 | [C₆H₇O]⁺ | Loss of •COOH (M-45) |

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for separating this compound from reaction mixtures or natural extracts, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC) for Quantitative and Qualitative Analysis

High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis and purification of non-volatile compounds like this compound. mdpi.com Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, is commonly employed.

For quantitative analysis, a detector such as a UV detector set to the λmax of the enone chromophore would provide high sensitivity. The retention time of the compound under specific conditions (e.g., column, mobile phase composition, flow rate) serves as a qualitative identifier, while the area under the peak is proportional to its concentration. This allows for the accurate determination of purity. Preparative HPLC can be used to isolate the pure compound in larger quantities.

Table 4: Typical HPLC Parameters for Analysis of this compound

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient mixture of an aqueous acidic buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 230 nm |

| Column Temperature | 25-30 °C |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Component Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds. silae.it Due to the low volatility and polar nature of the carboxylic acid group, this compound typically requires derivatization before GC-MS analysis. silae.it A common derivatization method is esterification, for example, converting the carboxylic acid to its more volatile methyl ester.

Once derivatized, the compound is separated from other volatile components in the gas chromatograph based on its boiling point and interaction with the column's stationary phase. The separated components then enter the mass spectrometer, which provides a mass spectrum for each, allowing for positive identification by comparing the fragmentation pattern to spectral libraries like the National Institute of Standards and Technology (NIST) database. plantarchives.org This method is highly effective for identifying trace impurities or byproducts in a sample.

X-ray Crystallography for Single Crystal Structure Determination and Absolute Configuration

A comprehensive search of publicly available scientific literature and structural databases indicates that a single crystal X-ray diffraction study for this compound has not been reported. Consequently, detailed crystallographic data, including unit cell parameters, space group, and atomic coordinates, are not available at this time. The determination of the absolute configuration of this chiral molecule, which would be definitively established through anomalous dispersion techniques in X-ray crystallography, also remains to be elucidated experimentally.

While experimental data is absent, X-ray crystallography remains the gold standard for unambiguously determining the three-dimensional atomic arrangement of a crystalline solid. This powerful analytical technique provides precise information on bond lengths, bond angles, and torsion angles, which are fundamental to understanding the molecule's conformation and its interactions in the solid state.

For a molecule such as this compound, a successful crystallographic analysis would reveal:

Molecular Conformation: The precise shape of the cyclohexene ring, which is expected to adopt a half-chair or boat-like conformation, would be determined.

Intermolecular Interactions: The nature of the hydrogen bonding, particularly the dimerization of the carboxylic acid groups, and other non-covalent interactions that dictate the crystal packing would be characterized.

Stereochemistry: As the molecule possesses a stereocenter at the C1 position, crystallographic analysis of a single enantiomer would allow for the determination of its absolute configuration (R or S).

Given the absence of experimental data, theoretical calculations or crystallographic studies of closely related derivatives would be necessary to infer structural properties. However, for definitive and precise structural and configurational assignment of this compound, a single crystal X-ray diffraction study is indispensable.

Data Table: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Data Not Available |

| Space Group | Data Not Available |

| Unit Cell Dimensions | Data Not Available |

| Volume (ų) | Data Not Available |

| Z | Data Not Available |

| Calculated Density (g/cm³) | Data Not Available |

| R-factor (%) | Data Not Available |

Computational and Theoretical Studies of 5 Oxocyclohex 2 Ene 1 Carboxylic Acid

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the behavior of 5-oxocyclohex-2-ene-1-carboxylic acid. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) is a widely used computational method for predicting the geometric and electronic properties of molecules with a favorable balance between accuracy and computational cost. google.comcnr.it In the study of this compound, DFT is employed to find the most stable three-dimensional arrangement of its atoms, known as geometry optimization. This process systematically alters the molecular geometry to find the lowest energy conformation on the potential energy surface.

Below is an illustrative data table of what typical DFT-calculated geometric parameters for a related cyclohexenone derivative might look like.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Value (Example) |

| Bond Length | C1 | C2 | 1.34 Å | ||

| C2 | C3 | 1.48 Å | |||

| C=O | 1.22 Å | ||||

| Bond Angle | C1 | C2 | C3 | 121.5° | |

| C2 | C3 | C4 | 114.0° | ||

| Dihedral Angle | C1 | C2 | C3 | C4 | 15.3° |

Note: The data in this table is hypothetical and serves to illustrate the output of a DFT calculation. Specific values for this compound would require a dedicated computational study.

To understand how this compound interacts with light, Time-Dependent Density Functional Theory (TDDFT) is utilized. mdpi.com This method is an extension of DFT that can predict the electronic excitation energies and, consequently, the ultraviolet-visible (UV-Vis) absorption spectrum of a molecule. nih.govnih.gov

The calculations identify the wavelengths of light that the molecule is likely to absorb and the nature of the electronic transitions involved (e.g., π → π* or n → π*). The predicted spectrum can be compared with experimental data to confirm the molecular structure and understand its photophysical properties. researchgate.net For a molecule like this compound, with its conjugated enone system, TDDFT would be expected to predict strong absorption in the UV region.

An illustrative table of predicted absorption wavelengths for a similar organic molecule is presented below.

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength |

| S0 → S1 | 3.85 | 322 | 0.45 |

| S0 → S2 | 4.52 | 274 | 0.12 |

| S0 → S3 | 5.10 | 243 | 0.08 |

Note: This data is illustrative for a generic organic chromophore and does not represent actual calculated values for this compound.

Computational Exploration of Reaction Mechanisms and Selectivity

Computational methods are invaluable for elucidating the pathways of chemical reactions, providing insights into the transition states and intermediates that govern reaction outcomes.

By mapping the potential energy surface, computational chemistry can identify the transition state structures and calculate the activation energies for a given reaction. rsc.org For reactions involving this compound, such as Diels-Alder cycloadditions where it might act as a dienophile, DFT calculations can be used to locate the transition state. libretexts.orglibretexts.orgoregonstate.edu This analysis helps in understanding the feasibility of a reaction and the factors that influence its rate. The geometry of the transition state reveals the concerted or stepwise nature of the reaction mechanism. openstax.org

When a molecule can react at different sites or form different stereoisomers, computational studies can predict the regioselectivity and stereoselectivity. researchgate.net For reactions of substituted cyclohexenones, the presence of substituents can direct incoming reagents to a specific position or face of the molecule. By calculating the energies of the different possible transition states, the most favorable reaction pathway and the major product can be determined. oregonstate.edu For instance, in a reaction of this compound, computational analysis could predict whether a nucleophile would add to the C3 or C5 position and whether it would approach from the same or opposite face as the carboxylic acid group.

Molecular Dynamics Simulations for Conformational Analysis and Stability

While quantum chemical calculations are excellent for studying static molecular properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. sci-hub.ru An MD simulation of this compound would involve calculating the forces on each atom and solving the equations of motion to simulate its movement.